2,4-Dimethyl-3-hexanone

Übersicht

Beschreibung

2,4-Dimethyl-3-hexanone is a compound that is structurally related to various other organic compounds discussed in the provided papers. While the exact compound is not the subject of these studies, the papers provide insights into the chemical behavior of structurally similar molecules, such as 2,5-hexanedione and its derivatives, which can be used to infer some properties and reactions of 2,4-Dimethyl-3-hexanone.

Synthesis Analysis

The synthesis of compounds structurally related to 2,4-Dimethyl-3-hexanone involves various strategies. For instance, the synthesis of 2-Hydroxy-5-Methyl-3-Hexanone was achieved through enantioselective methods such as Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation . Similarly, the synthesis of complex polylithium organic compounds like 3,4-Dilithio-2,5-dimethyl-2,4-hexadiene involves reactions with carbon-centered electrophiles, leading to various derivatives with different skeletons . These methods highlight the versatility in synthesizing dimethyl-hexanone derivatives and could be adapted for the synthesis of 2,4-Dimethyl-3-hexanone.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Dimethyl-3-hexanone has been studied using techniques like X-ray diffraction, as seen in the case of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . These studies provide information on bond lengths, angles, and overall molecular conformation, which are crucial for understanding the chemical behavior of these molecules.

Chemical Reactions Analysis

Chemical reactions involving dimethyl-hexanone derivatives are diverse. For example, 3,4-dimethyl-2,5-hexanedione reacts with amines to form N-substituted pyrroles, which are prone to rapid cyclization and protein crosslinking . The dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis results in complex bicyclic compounds . These reactions demonstrate the reactivity of dimethyl-hexanone derivatives towards cyclization and polymerization, which could be relevant for 2,4-Dimethyl-3-hexanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl-hexanone derivatives can be inferred from studies on similar compounds. For instance, the neurotoxicity of 3,4-dimethyl-2,5-hexanedione is significantly higher than its parent compound, implicating the role of pyrrole formation in its pathogenesis . The thermal isomerization of dimethylbicyclohexanes to dimethyl-hexadienes provides insights into the stability and reaction kinetics of these compounds at high temperatures . These properties are essential for understanding the behavior of 2,4-Dimethyl-3-hexanone under various conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds :

- A method for synthesizing 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, an organic compound, was developed (Mechehoud et al., 2018).

- Reactions involving 6-Oxa-3-silabicyclo[3.1.0]hexanes and Phosphinimines lead to the formation of compounds like 2,2,4,4-tetramethyl-6-vinyl-l,3-dioxa-2,4-disilacyclohexane (Baceiredo et al., 1987).

Study of Chemical Properties :

- Research on the structure and properties of 1,6-dihydroxy-2-hexanone, a simple analog of ketohexoses, included X-ray structure determination of dianhydrides (Szarek et al., 1985).

- Analysis of interactions of singlet oxygen with 2,5-dimethyl-2,4-hexadiene in different solvents was conducted to understand various reaction modes (Gollnick & Griesbeck, 1984).

Catalysis and Reaction Studies :

- Investigations into catalyzed dimerization of 2,5-dimethyl-2,4-hexadiene and its structural determination through NMR studies (Mattay et al., 1988).

- Studying vapor-phase C–C coupling reactions of biomass-derived oxygenates over Pd/CeZrOx catalysts, focusing on 2-hexanone (Kunkes et al., 2009).

Analysis of Physical and Chemical Properties :

- A study on the conformational analysis and structure elucidation of 2,3-dimethyl- and 2,4-dimethyl-2,4-hexadienes using AM1 and ultraviolet photoelectron spectroscopy (Werstiuk et al., 1990).

- Investigation of excess molar enthalpies for binary mixtures involving 2,4-dimethyl-3-pentanone and other ketones (Zhao et al., 2001).

Photochemical Studies :

- Research on the direct detection of dimethylstannylene and tetramethyldistannene from 1,1-dimethylstannacyclopent-3-enes using laser flash photolysis (Becerra et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

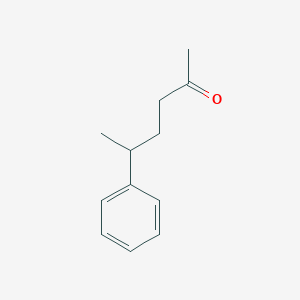

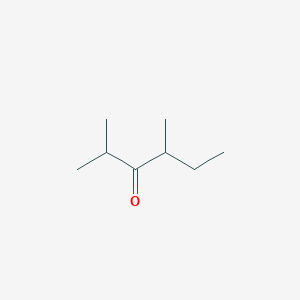

2,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAPVPGZDHJUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940080 | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3-hexanone | |

CAS RN |

18641-70-8 | |

| Record name | 3-Hexanone, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.